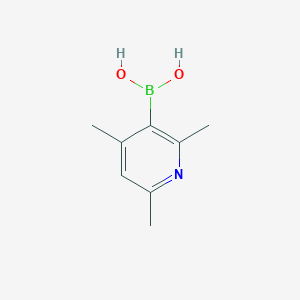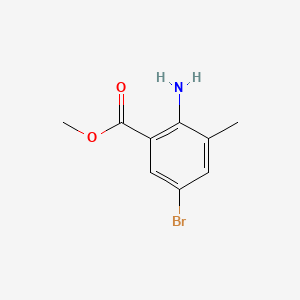
双(二氯膦基)甲烷
描述
Bis(dichlorophosphino)methane, also known as methylenebis(dichlorophosphine) or methylenebis(phosphonous dichloride), is an organophosphorus compound with the chemical formula Cl₂PCH₂PCl₂. This compound is characterized by the presence of two dichlorophosphino groups attached to a central methylene bridge. It is commonly used as a ligand in coordination chemistry and has applications in various chemical reactions and industrial processes .
科学研究应用
Bis(dichlorophosphino)methane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Its derivatives are being investigated for their potential use in medicinal chemistry, including the design of new pharmaceuticals.
作用机制
Target of Action
Bis(dichlorophosphino)methane is an organophosphorus compound that is most commonly used as a bidentate phosphine ligand in inorganic and organometallic chemistry . The primary targets of Bis(dichlorophosphino)methane are metal centers in these chemical compounds .
Mode of Action
Bis(dichlorophosphino)methane interacts with its targets by forming chelate rings with metal centers . This interaction results in different coordination geometries and catalytic behavior in homogeneous catalysts .
Biochemical Pathways
The interaction of Bis(dichlorophosphino)methane with metal centers affects various biochemical pathways. It is involved in several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions have significant downstream effects in the synthesis of complex organic compounds .
Pharmacokinetics
Like other organophosphorus compounds, its bioavailability is likely influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups .
Result of Action
The molecular and cellular effects of Bis(dichlorophosphino)methane’s action are primarily observed in its role as a ligand. By forming chelate rings with metal centers, it influences the geometry and reactivity of the metal complex, thereby affecting the outcome of the catalytic reactions .
准备方法
Synthetic Routes and Reaction Conditions: Bis(dichlorophosphino)methane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with methylene chloride. For example, the reaction of chlorophosphine with methylene chloride in the presence of a base can yield bis(dichlorophosphino)methane .
Industrial Production Methods: In industrial settings, bis(dichlorophosphino)methane is typically produced using large-scale chemical reactors. The process involves the controlled reaction of chlorophosphines with methylene chloride under specific temperature and pressure conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: Bis(dichlorophosphino)methane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other substituents.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Stille couplings.
Common Reagents and Conditions:
Buchwald-Hartwig Coupling: Typically involves palladium catalysts and bases such as potassium tert-butoxide.
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
相似化合物的比较
1,2-Bis(dichlorophosphino)ethane: Similar in structure but with an ethane backbone instead of a methylene bridge.
1,2-Bis(dichlorophosphino)benzene: Contains a benzene ring as the backbone.
Bis(diphenylphosphino)methane: Features phenyl groups instead of chlorine atoms.
Uniqueness: Bis(dichlorophosphino)methane is unique due to its specific reactivity and ability to form stable complexes with a wide range of metals. Its dichlorophosphino groups provide distinct electronic and steric properties, making it a versatile ligand in various chemical reactions .
属性
IUPAC Name |
dichloro(dichlorophosphanylmethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl4P2/c2-6(3)1-7(4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKLCAXLANZKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(Cl)Cl)P(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382732 | |
| Record name | Bis(dichlorophosphino)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28240-68-8 | |
| Record name | Bis(dichlorophosphino)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dichlorophosphino)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Bis(dichlorophosphino)methane a versatile reagent in organophosphorus chemistry?
A1: Bis(dichlorophosphino)methane acts as a valuable precursor in synthesizing various organophosphorus compounds due to its two reactive P-Cl bonds. These bonds readily participate in reactions with nucleophiles, enabling the creation of diverse phosphorus-containing heterocycles. For instance, one study showcased its reaction with alkyl- and arylhydrazines, leading to the formation of new heterocyclic systems .
Q2: How does Bis(dichlorophosphino)methane contribute to the synthesis of 1,3,2-Dithiaphospholanes, and what interesting structural features do these resulting compounds exhibit?
A2: Bis(dichlorophosphino)methane plays a crucial role in forming 1,3,2-Dithiaphospholanes containing a 1,2-dicarba-closo-dodecaborane(12) unit . The reaction introduces a variety of substituents (halogens, H, NEt2, OEt groups, or organo substituents) at the phosphorus atom. Notably, the organo-substituted derivatives display fascinating structural behavior. They alleviate ring strain through dimerization, forming either irreversible (e.g., with t-Bu substituent, confirmed by X-ray analysis) or reversible 10-membered rings.
Q3: Can you elaborate on the challenges associated with synthesizing and isolating Bis(dichlorophosphino)methane?
A3: While Bis(dichlorophosphino)methane holds significant potential as a reagent, its synthesis and isolation present challenges. Research indicates that while it can be synthesized from aluminum foil and dichloromethane, the isolation process is complex, time-consuming, and results in low yields . Further research into optimizing the synthesis and isolation of this valuable compound is needed.
Q4: Are there alternative synthetic routes for halo- and dihalophosphines that address the limitations associated with Bis(dichlorophosphino)methane?
A4: Yes, research highlights the development of a zinc-modified route as a promising alternative for synthesizing halo- and dihalophosphines . This one-pot synthesis offers advantages over traditional methods, allowing for quantitative synthesis with stoichiometric control and accommodating alkyl or aryl groups with significant steric bulk, overcoming some limitations encountered with Bis(dichlorophosphino)methane.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one](/img/structure/B1586412.png)


